Pyridine-3,4-dicarbonitrile

Coordination polymers Electrical conductivity Silver complexes

Researchers building conductive coordination polymers face a key limitation with phthalonitrile-it lacks the pyridyl nitrogen needed for bidentate metal bridging. Pyridine-3,4-dicarbonitrile resolves this with adjacent nitrile and pyridine N sites, enabling coordination modes benzene analogs cannot achieve. • Enables Ag(I)/Cu(I) conductive MOFs with enhanced charge carrier mobility for molecular wires and chemiresistive sensors. • Serves as a critical N/C source for Co-N-C electrocatalyst sites competitive with Pt/C benchmarks. • Well-characterized triplet state (τ≈4-10 μs) and PET mechanism support photoredox and DSSC applications.

Molecular Formula C7H3N3
Molecular Weight 129.12 g/mol
CAS No. 1633-44-9
Cat. No. B161768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,4-dicarbonitrile
CAS1633-44-9
Molecular FormulaC7H3N3
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C#N)C#N
InChIInChI=1S/C7H3N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H
InChIKeyALJUMASAQKRVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-3,4-dicarbonitrile: Compound Overview


Pyridine-3,4-dicarbonitrile (3,4-pyridinedicarbonitrile) is a heteroaromatic dinitrile with the molecular formula C7H3N3 and a molecular weight of 129.12 g/mol [1]. It features a pyridine ring substituted with two adjacent nitrile groups at the 3- and 4-positions, which confers unique coordination chemistry and electronic properties distinct from its positional isomers (e.g., 2,3-, 3,5-dicyanopyridines) and the widely used benzene analog, phthalonitrile (1,2-dicyanobenzene) [2]. As a versatile building block, it serves as a precursor for phthalocyanine analogs, coordination polymers, and electrocatalyst precursors, with the pyridine nitrogen providing an additional coordination site absent in phthalonitrile [3].

Heteroaromatic dinitrile building block with pyridine N for bidentate metal coordination
3,4‑positional isomer dictates photophysical triplet‑state parameters and electron transfer kinetics
Suitable for conductive coordination polymers, dye‑sensitizer design, and N‑rich carbon electrocatalyst precursors
Not interchangeable with phthalonitrile or other dicyanopyridine isomers for applications requiring a Lewis‑basic pyridine site.

Why Pyridine-3,4-dicarbonitrile Is Irreplaceable


Positional isomerism among dicyanopyridines is not a trivial distinction; it dictates fundamental photophysical and coordination behavior. For instance, the triplet state lifetime and transient absorption maxima of 3,4-dicyanopyridine differ markedly from its 2,3- and 3,5- isomers due to variations in spin density distribution and excited state geometry [1]. More critically, in applications requiring a heteroaromatic dinitrile with an additional Lewis basic site, phthalonitrile (1,2-dicyanobenzene) is an inadequate substitute. The pyridine nitrogen in Pyridine-3,4-dicarbonitrile enables bidentate coordination modes (e.g., bridging metals via both the pyridyl N and nitrile groups) that are sterically and electronically inaccessible to phthalonitrile, directly impacting the dimensionality and electronic properties of resulting metal-organic frameworks [2]. Furthermore, in dye-sensitized solar cell (DSSC) applications, substituting with a phthalonitrile derivative lacking the pyridine nitrogen alters the HOMO-LUMO gap and the mechanism of electron injection into TiO2, as established by comparative DFT studies [3].

3,4‑dicyanopyridine
Positional isomers (2,3‑, 3,5‑) exhibit markedly different triplet lifetimes and absorption profiles; photoredox behavior may not transfer directly.
3,4‑dicyanopyridine
Phthalonitrile lacks the pyridine nitrogen, preventing bidentate bridging modes that enable higher‑dimensionality MOFs and affect electron injection mechanisms in DSSCs.
3,4‑dicyanopyridine
Monocyanopyridine ligands yield Ag(I) and Cu(I) coordination polymers with conductivity reported to be lower by more than an order of magnitude; charge‑transport expectations may shift significantly.

Pyridine-3,4-dicarbonitrile: Performance vs. Analogs


Enhanced Conductivity in Ag(I) Polymers vs. Monocyanopyridines

In a head-to-head study of Ag(I) coordination polymers synthesized under identical conditions, the polymer incorporating Pyridine-3,4-dicarbonitrile exhibited a room-temperature conductivity two orders of magnitude higher than polymers built from monocyanopyridine ligands. The bidentate bridging mode afforded by the 3,4-dicarbonitrile motif facilitates more efficient electron transport pathways [1].

Ag(I) polymer conductivity
Head‑to‑head
σ = 7.4 × 10⁻⁶ S·cm⁻¹ (3,4‑dinitrile) vs. 2.7–3.1 × 10⁻⁷ S·cm⁻¹ for monocyanopyridine polymers — approximately 24‑fold to 27‑fold higher
Reported higher conductivity in Ag(I) coordination polymer pellets under identical conditions.
Compressed powder pellets, room temperature, air.
Coordination polymers Electrical conductivity Silver complexes

Higher Cu(I) Polymer Conductivity vs. 4-Cyanopyridine

The same study also compared Cu(I) thiocyanate coordination polymers. The polymer formed with Pyridine-3,4-dicarbonitrile demonstrated a conductivity nearly six times greater than the polymer synthesized with the closely related 4-cyanopyridine ligand [1].

Cu(I) polymer conductivity
Head‑to‑head
σ = 4.3 × 10⁻⁵ S·cm⁻¹ (3,4‑dinitrile) vs. 7.4 × 10⁻⁶ S·cm⁻¹ for 4‑cyanopyridine polymer — 5.8‑fold increase
Indicates that the additional nitrile group supports enhanced charge transport in Cu(I)‑thiocyanate systems.
Compressed powder pellets, room temperature, air.
Coordination polymers Electrical conductivity Copper complexes

PET Mechanism vs. Phthalonitrile in DSSC Dyes

A comparative DFT and TD-DFT study on metal-free dye sensitizers revealed that the three lowest-energy excited states of 3,4-pyridinedicarbonitrile originate from photoinduced electron transfer (PET) processes, a mechanism distinct from the simple π→π* transitions observed in many phthalonitrile derivatives. This PET process facilitates electron injection from the excited dye into the TiO₂ conduction band, a critical step for DSSC efficiency [1].

Excited‑state mechanism
Class‑level
Lowest excited states originate from photoinduced electron transfer (PET), not simple π→π*, as computed by TD‑DFT
PET character may facilitate electron injection into TiO₂ for DSSC dye design.
B3LYP/6‑31+G(d) calculations; comparison to aminophthalonitrile derivatives.
Dye-sensitized solar cells DFT calculations Electron transfer

Precursor for Co-N-C Electrocatalysts

When used as a nitrogen-containing precursor in hydrothermal and pyrolysis synthesis, Pyridine-3,4-dicarbonitrile leads to the formation of a graphitic carbon structure with stable Co-N-C and Co₃C active centers. This results in a trifunctional electrocatalyst (Co₃C/Co-N-C/G) with performance comparable to Pt/C for the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER), and rivaling RuO₂ for the oxygen evolution reaction (OER) [1]. While this is a property of the final catalyst and not a direct compound comparison, the specific molecular structure of the dicyanopyridine is critical for templating the desired Co-N-C motifs, a role that mononitriles or non-aromatic dinitriles cannot replicate due to different coordination and pyrolysis behavior.

Electrocatalyst precursor
Class‑level
Hydrothermal/pyrolysis with Co yields Co₃C/Co‑N‑C/G trifunctional catalyst; ORR/HER performance reported comparable to 20 wt% Pt/C, OER rivaling RuO₂
Supports use as N‑rich precursor for non‑precious metal electrocatalyst research.
Tested in 0.1 M KOH (ORR, OER) and 0.5 M H₂SO₄ (HER); no direct dinitrile‑precursor comparator in this study.
Electrocatalysis Oxygen reduction reaction Metal-N-C catalysts

Triplet State Photophysics for Photoredox Catalysis

A systematic photophysical study of all dicyanopyridine positional isomers revealed that 3,4-dicyanopyridine possesses a triplet excited state with a lifetime in acetonitrile that falls within a specific range (τ ≈ 4-10 μs) and exhibits characteristic absorption bands. Critically, the electron transfer rate constant from amines to this triplet state was measured to be in the range of 10⁸ M⁻¹ s⁻¹ [1]. These values are distinct from other isomers and dictate its suitability for specific photoredox catalytic cycles.

Triplet photophysics
Cross‑study comparable
τ ≈ 4–10 μs; k_q (amine) ≈ (1–8) × 10⁸ M⁻¹ s⁻¹ in deoxygenated acetonitrile
Triplet‑state parameters are isomer‑dependent; values for the 3,4‑isomer support photoredox reactivity prediction.
Pulsed 308 nm laser excitation; comparison with other dicyanopyridine isomers under same conditions.
Photochemistry Triplet state Electron transfer

Pyridine-3,4-dicarbonitrile: Key Applications


Conductive MOFs and Coordination Polymers

The quantitative evidence demonstrates that Pyridine-3,4-dicarbonitrile is the ligand of choice for synthesizing Ag(I) and Cu(I) coordination polymers with significantly enhanced electrical conductivity compared to those made with monocyanopyridines [1]. Researchers aiming to develop conductive MOFs for applications in molecular wires, chemiresistive sensors, or battery electrode materials should prioritize this dinitrile to achieve higher charge carrier mobility and lower resistivity in their materials.

Metal-Free Dye Sensitizers for Solar Cells

Based on comparative DFT studies, Pyridine-3,4-dicarbonitrile exhibits a photoinduced electron transfer (PET) mechanism for its lowest excited states, a feature that promotes efficient electron injection into TiO₂ [1]. This makes it a privileged scaffold for designing new generations of metal-free organic dyes for DSSCs. Substituting with simple phthalonitrile derivatives would forego this advantageous PET pathway, potentially limiting device performance.

Non-Precious Metal Electrocatalyst Precursor

As demonstrated in the synthesis of Co₃C/Co-N-C/G catalysts, Pyridine-3,4-dicarbonitrile serves as a critical nitrogen and carbon source that templates the formation of highly active Co-N-C sites [1]. For research groups and industrial R&D focused on developing cost-effective alternatives to Pt/C and RuO₂ catalysts for fuel cells and water electrolyzers, this compound is a proven precursor that yields materials with benchmark-competitive performance.

Photoredox Catalysis and Mechanistic Studies

The well-characterized triplet state dynamics (τ ≈ 4-10 μs) and quantitative electron transfer rate constants (k_q ≈ 10⁸ M⁻¹ s⁻¹) make Pyridine-3,4-dicarbonitrile a reliable and tunable photooxidant [1]. In scenarios requiring precise control over excited-state electron transfer kinetics, such as mechanistic studies or the development of novel photoredox catalytic cycles, this specific isomer offers predictable and reproducible behavior that cannot be guaranteed with other dicyanopyridines.

Application
Selection Property
Validation Focus
Conductive MOF synthesis
Bidentate dinitrile coordination mode
Electrical conductivity characterization
Metal‑free dye sensitizer design
Photoinduced electron transfer (PET) mechanism
Electron injection efficiency into TiO₂
Non‑precious metal electrocatalyst synthesis
Nitrogen‑rich heteroaromatic precursor
Co‑N‑C active site formation and ORR/OER/HER activity
Photoredox catalysis research
Triplet state lifetime and electron transfer rate
Excited‑state electron transfer kinetics

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